N-(2-carbamoylphenyl)-3,4-diethoxybenzamide
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Overview
Description
N-(2-carbamoylphenyl)-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a benzamide structure with two ethoxy groups at the 3 and 4 positions. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-3,4-diethoxybenzamide typically involves the reaction of 2-aminobenzamide with 3,4-diethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-carbamoylphenyl)-3,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of ethoxy groups.
N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
N-(2-carbamoylphenyl)-3,4-diethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility in organic solvents and affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C18H20N2O4 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-15-10-9-12(11-16(15)24-4-2)18(22)20-14-8-6-5-7-13(14)17(19)21/h5-11H,3-4H2,1-2H3,(H2,19,21)(H,20,22) |
InChI Key |
JZRBZNFYNXJLAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)OCC |
Origin of Product |
United States |
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